molecular formula C17H20N2O2S B5800647 1-(benzylsulfonyl)-4-phenylpiperazine

1-(benzylsulfonyl)-4-phenylpiperazine

Cat. No. B5800647
M. Wt: 316.4 g/mol
InChI Key: HLGBCSKWGZGQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-phenylpiperazine, also known as BZP, is a chemical compound that belongs to the piperazine class of drugs. BZP is a psychoactive drug that has been used recreationally due to its stimulant effects. However, BZP has also been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Electrochemical Synthesis

  • Electrochemical methods have been developed for synthesizing new phenylpiperazine derivatives, including compounds related to 1-(benzylsulfonyl)-4-phenylpiperazine. These methods are environmentally friendly and efficient, utilizing aqueous solutions and avoiding hazardous reagents (Nematollahi & Amani, 2011).

Enzyme Inhibition Studies

  • Certain derivatives of 1-(benzylsulfonyl)-4-phenylpiperazine have shown potential as enzyme inhibitors, particularly against α-glucosidase, lipoxygenase, acetyl cholinesterase, and butyryl cholinesterase. These findings could be significant for developing treatments for various diseases (Abbasi et al., 2017).

Potential as Antiarrhythmic Agents

  • Novel arylpiperazines, including derivatives of 1-(benzylsulfonyl)-4-phenylpiperazine, have been evaluated for their antiarrhythmic properties. These compounds have shown promise as both class II and class III antiarrhythmic agents (Phillips et al., 1992).

Therapeutic Applications in CNS Disorders

  • N-phenylpiperazine derivatives, a group that includes 1-(benzylsulfonyl)-4-phenylpiperazine, have reached late-stage clinical trials for treating CNS disorders. This indicates their potential application in neuropsychiatric and neurological diseases (Maia et al., 2012).

Radiopharmaceutical Applications

  • Certain phenylpiperazine derivatives have been explored for their suitability as radiopharmaceuticals, particularly for adrenal and myocardial imaging (Hanson, 1982).

Adenosine Receptor Antagonism

  • Sulfonamide-containing compounds, related to 1-(benzylsulfonyl)-4-phenylpiperazine, have been developed as adenosine A2B receptor antagonists, showing potential in therapeutic applications (Yan et al., 2006).

Cardiac Electrophysiology and Beta-blocking Activity

  • Arylpiperazine compounds have been synthesized to incorporate both beta-receptor blocking and antiarrhythmic properties, showing significant potential in the treatment of cardiac arrhythmias (Phillips et al., 1992).

Pharmacological Diversity and Potentials

  • The structural diversity of phenylpiperazine derivatives, including 1-(benzylsulfonyl)-4-phenylpiperazine, suggests a wide range of pharmacological applications. These derivatives have been patented for various therapeutic uses, indicating their potential in diverse medical fields (Maia et al., 2012).

properties

IUPAC Name

1-benzylsulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-22(21,15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGBCSKWGZGQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfonyl)-4-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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